molecular formula C10H16ClNS B2514499 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride CAS No. 92286-71-0

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride

Cat. No.: B2514499
CAS No.: 92286-71-0
M. Wt: 217.76
InChI Key: VUURJNZCSQOTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

    1-(2-(Methylsulfonyl)phenyl)propan-2-amine hydrochloride: This compound has a sulfonyl group instead of a methylthio group, which may result in different chemical and biological properties.

    1-(2-(Ethylthio)phenyl)propan-2-amine hydrochloride: The ethylthio group provides a different steric and electronic environment, potentially affecting its reactivity and interactions.

    1-(2-(Methylthio)phenyl)ethanamine hydrochloride: This compound has a shorter carbon chain, which may influence its solubility and pharmacokinetics.

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUURJNZCSQOTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1SC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92286-71-0
Record name 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092286710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(METHYLTHIO)PHENYL)PROPAN-2-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V2K2EN9YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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